2,3-Dichloroisonicotinic acid

Description

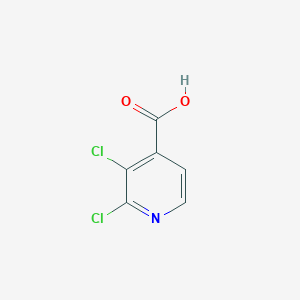

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZKKTZKRCPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939835 |

Source

|

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184416-84-0 |

Source

|

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foreword: The Strategic Importance of 2,3-Dichloroisonicotinic Acid

An In-Depth Technical Guide to the Synthesis and Purification of 2,3-Dichloroisonicotinic Acid

2,3-Dichloroisonicotinic acid (CAS 184416-84-0) is a highly functionalized pyridine derivative that serves as a critical building block in the fields of medicinal chemistry and agrochemical research.[1] Its strategic importance lies in the unique electronic and steric properties conferred by the two chlorine atoms adjacent to the carboxylic acid on the pyridine ring. This substitution pattern makes it an invaluable synthon for creating complex molecules with tailored biological activities. This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this valuable compound, designed for practical application by researchers and process chemists.

Part 1: A Deliberate Approach to Synthesis

The synthesis of pyridine carboxylic acids from their corresponding methylpyridine (picoline) precursors via oxidation is a fundamental and robust transformation in heterocyclic chemistry.[2] This strategy is selected for its reliability and the relative availability of the necessary starting materials. Our chosen pathway involves the strong oxidation of 2,3-dichloro-4-methylpyridine.

The core of this synthesis is the conversion of a methyl group to a carboxylic acid. This requires a potent oxidizing agent capable of withstanding the harsh reaction conditions necessary to oxidize an aromatic methyl group without degrading the pyridine ring. Potassium permanganate (KMnO₄) in an aqueous medium is the oxidant of choice for this protocol. It is cost-effective, highly effective for this type of oxidation, and its reaction byproducts are easily managed. The reaction proceeds by converting the methyl group to a potassium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the precursor to the final, purified product.

Caption: Overall workflow for the synthesis and purification of 2,3-dichloroisonicotinic acid.

Experimental Protocol: Synthesis of 2,3-Dichloroisonicotinic Acid

This protocol details the oxidation of 2,3-dichloro-4-methylpyridine. The causality behind each step is critical: precise temperature control prevents side reactions and thermal runaway, while the sequential addition of the oxidant ensures the reaction proceeds safely and efficiently.

Materials & Equipment:

-

2,3-Dichloro-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) or Ethanol for quenching

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

-

Heating mantle

-

Büchner funnel and vacuum flask

Step-by-Step Procedure:

-

Reaction Setup: In a 1 L three-neck round-bottom flask, add 2,3-dichloro-4-methylpyridine (e.g., 0.1 mol, 16.2 g). To this, add 400 mL of deionized water. Begin vigorous stirring with the mechanical stirrer to create a suspension.

-

Heating: Gently heat the suspension to approximately 75-80°C using a heating mantle. It is crucial to maintain this temperature range to ensure a controlled reaction rate.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (0.3 mol, 47.4 g) in 200 mL of warm water. Add this purple solution to the reaction mixture slowly in small portions over 2-3 hours. The exothermic reaction should be monitored carefully; if the temperature rises above 90°C, pause the addition and allow the mixture to cool. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction is proceeding.

-

Reaction Completion: After the final addition of KMnO₄, continue stirring the mixture at 80-85°C for an additional 1-2 hours, or until a spot test (taking a drop of the reaction mixture and placing it on filter paper) shows no remaining purple color.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully destroy any excess KMnO₄ by the dropwise addition of ethanol or a saturated solution of sodium bisulfite until the purple color is completely discharged.

-

Removal of Manganese Dioxide: Filter the brown suspension through a pad of Celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water (2 x 30 mL) to recover any adsorbed product. Combine the filtrates.

-

Product Precipitation: Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A white precipitate of crude 2,3-dichloroisonicotinic acid will form.

-

Isolation of Crude Product: Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration, wash the cake with a small amount of cold deionized water, and allow it to air-dry.

Part 2: The Imperative of Purity - A Self-Validating Protocol

For applications in drug development and advanced materials, purity is not a luxury but a necessity. The following purification protocol is designed as a self-validating system. It employs orthogonal purification techniques—acid-base chemistry and recrystallization—to systematically remove different classes of impurities.

Purification Workflow Diagram

Caption: Detailed workflow for the purification of 2,3-dichloroisonicotinic acid.

Experimental Protocol: Purification

This procedure first leverages the acidic nature of the target compound to separate it from any neutral, unreacted starting material or non-acidic byproducts. The subsequent recrystallization step removes occluded impurities and provides a well-defined crystalline product.

Materials & Equipment:

-

Crude 2,3-dichloroisonicotinic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Ethanol

-

Deionized water

-

Separatory funnel, Erlenmeyer flasks, Büchner funnel

Step-by-Step Procedure:

-

Acid-Base Extraction: a. Transfer the entire crude solid into a 500 mL Erlenmeyer flask. Add a 5% aqueous solution of sodium bicarbonate in portions with stirring until all the solid dissolves and the solution is basic (pH ~8). This converts the insoluble acid into its soluble sodium salt. b. Transfer the aqueous solution to a separatory funnel. Extract the solution with ethyl acetate (2 x 50 mL). This step removes any non-acidic, organic-soluble impurities, such as unreacted 2,3-dichloro-4-methylpyridine. Discard the organic layers. c. Carefully vent the separatory funnel. Drain the aqueous layer into a clean beaker and cool it in an ice bath.

-

Re-precipitation: a. While stirring the cold aqueous solution, slowly add concentrated HCl dropwise. The 2,3-dichloroisonicotinic acid will precipitate out as a fine white solid. Continue adding acid until the pH is ~2. b. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 20 mL).

-

Recrystallization: a. Transfer the purified solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent system to dissolve the solid completely. A suitable system is an ethanol/water mixture (e.g., starting with 9:1 ethanol:water).[3][4] Add the solvent portion-wise at its boiling point until a clear solution is obtained.[5] b. If any insoluble impurities remain, perform a hot gravity filtration. c. Allow the clear solution to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals. d. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Final Isolation and Drying: a. Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. b. Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid. Characterize by melting point and NMR spectroscopy to confirm purity.

Part 3: Quantitative Data and Validation

| Parameter | Value | Source/Rationale |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Starting Material | 2,3-Dichloro-4-methylpyridine | Logical precursor for oxidation. |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong, common, and effective oxidant for converting alkylarenes to acids.[2] |

| Expected Yield (Crude) | 60-75% | Typical range for permanganate oxidations of substituted picolines. |

| Purity (Post-Purification) | >98% | Achievable with combined acid-base extraction and recrystallization. |

| Appearance | White to off-white crystalline powder | Standard appearance for purified organic acids. |

| Melting Point | 203-207 °C | Reported value for 2,3-Dichloropyridine-4-carboxylic acid. |

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Unknown. recrystallization.pdf. Available at: [Link]

-

ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Available at: [Link]

-

MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Available at: [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

- Google Patents.Oxidation of methyl-pyridines.

Sources

An In-Depth Technical Guide to 2,3-Dichloroisonicotinic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a pivotal building block in the synthesis of novel chemical entities with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two chlorine atoms on the pyridine ring, make it a valuable precursor for creating complex molecules with tailored biological activities. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of 2,3-dichloroisonicotinic acid, offering insights for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of 2,3-dichloroisonicotinic acid are fundamental to its handling, reactivity, and application in various chemical transformations. While experimental data for some properties are not widely published, a combination of supplier information and comparative data from its isomers allows for a reasonable characterization.

| Property | Value | Source(s) |

| CAS Number | 184416-84-0 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Comparative Data for 2,6-Dichloroisonicotinic Acid (CAS: 5398-44-7):

| Property | Value | Source(s) |

| Melting Point | 209-212 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 2.63 ± 0.10 (Predicted) | [4] |

The physical state of 2,3-dichloroisonicotinic acid is noted as a solid, and it is recommended to be stored at room temperature.[1] For its isomer, 2,6-dichloroisonicotinic acid, a melting point of 209-212 °C and solubility in methanol are reported, which can serve as a useful reference.[3] The predicted pKa of the 2,6-isomer suggests it is a moderately strong acid.[4]

Chemical Structure and Spectroscopy

The molecular structure of 2,3-dichloroisonicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and chlorine atoms at the 2- and 3-positions. This substitution pattern influences the molecule's electronic distribution and reactivity.

Caption: Molecular structure of 2,3-dichloroisonicotinic acid.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid group.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.00 g/mol ), along with isotopic peaks due to the presence of two chlorine atoms.

Synthesis and Reactivity

The synthesis of 2,3-dichloroisonicotinic acid is a key consideration for its application in research and development. While a specific, detailed protocol for the 2,3-isomer is not widely published, a general approach can be extrapolated from the synthesis of its isomers and related compounds. A common strategy involves the chlorination of a suitable isonicotinic acid precursor.

For instance, the synthesis of 2,6-dichloroisonicotinic acid has been reported from citrazinic acid.[5] This multi-step process involves chlorination using phosphoryl chloride in the presence of a phase-transfer catalyst.

Illustrative Synthesis Workflow for Dichloroisonicotinic Acids:

Caption: Generalized synthesis workflow for dichloroisonicotinic acids.

The reactivity of 2,3-dichloroisonicotinic acid is largely dictated by the carboxylic acid group and the two chlorine substituents on the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Applications in Research and Drug Development

Halogenated nicotinic acid derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. 2,3-Dichloroisonicotinic acid serves as a valuable scaffold for the development of novel therapeutic agents.

Derivatives of isonicotinic acid have a well-established history in drug discovery, with isoniazid being a prime example of a key anti-tuberculosis drug.[6] The introduction of chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced efficacy or novel biological activities. For example, 2,6-dichloroisonicotinic acid (INA) is a known inducer of systemic acquired resistance in plants, protecting them from various pathogens.[7] While direct biological activity data for 2,3-dichloroisonicotinic acid is limited, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a precursor for compounds with a range of therapeutic applications.

The versatility of 2,5-dichloroisonicotinic acid as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics, has been noted.[8] This highlights the general utility of dichlorinated isonicotinic acid isomers in the creation of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2,3-dichloroisonicotinic acid. Based on available safety data for this compound and its isomers, it is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

2,3-Dichloroisonicotinic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its distinct chemical properties and reactivity, stemming from the dichlorinated pyridine core and the carboxylic acid functionality, provide a platform for the creation of diverse and complex molecular architectures. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthesis protocols, the existing knowledge on related compounds underscores its potential as a key intermediate for the discovery of novel therapeutic agents. Researchers and scientists are encouraged to explore the synthetic utility of this compound to unlock new avenues in the pursuit of innovative chemical entities.

References

-

Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloropropionic acid. Retrieved January 6, 2026, from [Link]

-

Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143–7147. [Link]

-

PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2-chloroisonicotinic acid.

-

Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). Retrieved January 6, 2026, from [Link]

-

Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354. [Link]

-

Capot Chemical. (n.d.). 2,3-Dichloroisonicotinic acid. Retrieved January 6, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules, 26(16), 4994. [Link]

-

Amerigo Scientific. (n.d.). 2,3-Dichloroisonicotinic acid. Retrieved January 6, 2026, from [Link]

-

Efficacy of Salicylic Acid & 2, 6-Dichloroisonicotinic Acid as Systemic Acquired Resistance Activators In vitro on Fusarium oxysporum f. sp. lycopersici and Fusarium oxysporum f. sp. radic. (2023). In ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. 2,3-Dichloroisonicotinic acid | 184416-84-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 26-dichloroisonicotinic-acid-26-dichloropyridine-4-carboxylic-acid - Sarex Fine [sarex.com]

- 4. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to 2,6-Dichloroisonicotinic Acid: A Potent Functional Analog of Salicylic Acid for Inducing Plant Immunity

Abstract: Salicylic acid (SA) is a cornerstone of plant defense signaling, orchestrating a robust, systemic immune response known as Systemic Acquired Resistance (SAR). Understanding and manipulating this pathway is critical for both fundamental plant science research and the development of novel crop protection strategies. This technical guide provides an in-depth exploration of 2,6-dichloroisonicotinic acid (INA), a synthetic molecule that has become an invaluable tool for researchers. While the related isomer, 2,3-dichloroisonicotinic acid, exists, it is the 2,6-substituted form (INA) that is widely characterized and utilized as a potent functional analog of SA. We will dissect the molecular mechanism by which INA activates the SA signaling cascade downstream of SA itself, detail validated experimental protocols for its application, and provide field-proven insights for its effective use in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage INA as a precise chemical tool to investigate and engineer plant disease resistance.

The Salicylic Acid Pathway: A Primer on Plant Systemic Acquired Resistance (SAR)

Plants, being sessile, have evolved sophisticated innate immune systems to defend against a multitude of pathogens. A key component of this system is Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in tissues distant from the initial point of infection.[1][2][3] This long-lasting defense is primarily mediated by the phytohormone salicylic acid (SA).[1] Following pathogen recognition, SA levels rise significantly, triggering a complex signaling cascade that culminates in the expression of a battery of defense-related genes, most notably those encoding Pathogenesis-Related (PR) proteins.[1][3] These PR proteins possess antimicrobial activities that contribute to enhanced disease resistance.[2][4][5]

Synthetic analogs of SA, such as 2,6-dichloroisonicotinic acid (INA) and acibenzolar-S-methyl (BTH), have been developed as chemical "plant activators."[1][6][7][8] These compounds are not pesticides; they do not directly kill pathogens. Instead, they mimic the action of SA to switch on the plant's own defense machinery.[7] INA is particularly valuable because it activates the SAR pathway at a point downstream of SA accumulation. This allows researchers to induce a defense response even in genetic backgrounds or experimental conditions where SA biosynthesis is compromised, providing a precise tool to dissect the signaling pathway.[9][10]

Mechanism of Action: How INA Activates the SA Signaling Cascade

The central regulator of the SA-mediated defense pathway is the protein NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) .[11][12][13][14] INA's mechanism of action is intrinsically linked to the post-translational regulation of NPR1.

2.1. The NPR1-Mediated Signaling Hub

In healthy, unstressed plants, NPR1 exists primarily as an oligomer held together by disulfide bonds within the cytoplasm.[4][15] Upon perception of a defense signal, such as that generated by INA or SA, the cellular redox environment shifts towards a more reducing state. This leads to the reduction of the disulfide bonds, causing the NPR1 oligomer to dissociate into active monomers.[4][15]

These NPR1 monomers then translocate into the nucleus, where they function as transcriptional co-activators.[4][13][15][16] Inside the nucleus, NPR1 interacts with transcription factors from the TGACG SEQUENCE-SPECIFIC BINDING PROTEIN (TGA) family.[1][4][11] This NPR1-TGA complex binds to specific promoter regions of defense genes, such as PR-1, initiating their transcription and leading to the accumulation of defense proteins that establish the SAR state.[4][13]

2.2. The Role of Reactive Oxygen Species (ROS)

An additional layer of this mechanism involves the modulation of reactive oxygen species (ROS). Both SA and INA have been shown to inhibit the activity of key ROS-scavenging enzymes, namely catalase and ascorbate peroxidase (APX).[17][18][19][20][21][22] By inhibiting these enzymes, INA treatment can lead to a controlled increase in the intracellular concentration of hydrogen peroxide (H₂O₂). This accumulation of H₂O₂ is not merely a byproduct of stress but is believed to act as a critical secondary messenger that helps propagate the defense signal and activate downstream responses, including PR gene expression.[17][22]

Experimental Applications and Protocols

INA is a cornerstone for studies requiring the controlled activation of SAR. Its primary application is to chemically prime the plant's immune system prior to a pathogen challenge, allowing for the quantitative assessment of defense responses.

Experimental Workflow Overview

The general workflow involves treating plants with INA, allowing sufficient time for the defense response to be established, and then performing a molecular or phenotypic analysis.

Sources

- 1. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]

- 2. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.duke.edu [sites.duke.edu]

- 4. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsnet.org [apsnet.org]

- 10. apsnet.org [apsnet.org]

- 11. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NPR1 paralogs of Arabidopsis and their role in salicylic acid perception | PLOS One [journals.plos.org]

- 13. pnas.org [pnas.org]

- 14. Research progress of NPR genes in signal pathway of salicylic acid mediated plant disease resistance | E3S Web of Conferences [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Integrating data on the Arabidopsis NPR1/NPR3/NPR4 salicylic acid receptors; a differentiating argument [frontiersin.org]

- 17. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. pnas.org [pnas.org]

- 20. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dichloroisonicotinic Acid: A Specialized Intermediate in Modern Medicinal Chemistry

This guide offers a detailed technical overview of 2,3-dichloroisonicotinic acid, a halogenated pyridine derivative. While not as broadly recognized as some of its isomers, this compound serves as a crucial and highly specific building block in the synthesis of complex pharmaceutical agents. This document will explore its synthesis, its primary known application in drug discovery, and its chemical properties, providing researchers, scientists, and drug development professionals with a concise and technically grounded resource.

Part 1: Discovery and Historical Context

The specific discovery and first synthesis of 2,3-dichloroisonicotinic acid (CAS No. 184416-84-0) are not prominently documented in readily available historical archives. Its emergence is likely rooted in broader academic and industrial explorations of chlorinated pyridine compounds throughout the 20th century. Research into halogenated pyridines was historically driven by the search for new agrochemicals and versatile intermediates for organic synthesis.[1] Unlike its well-studied isomer, 2,6-dichloroisonicotinic acid, which gained prominence as a potent inducer of systemic acquired resistance in plants, the 2,3-dichloro isomer has remained a more specialized reagent.[2] Its current significance is defined by its application as a key intermediate in the development of targeted therapeutics.

Part 2: Synthesis and Mechanistic Insights

The contemporary and most practical synthesis of 2,3-dichloroisonicotinic acid involves a directed ortho-metalation followed by carboxylation. This method provides a regioselective and high-yielding route to the desired product.

Core Synthetic Pathway: Lithiation and Carboxylation

The synthesis starts from 2,3-dichloropyridine, which is commercially available. The key step is the deprotonation at the 4-position, the most acidic site on the pyridine ring activated by the adjacent chlorine atoms, using a strong base like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

-

LDA Formation: In a flame-dried, inert-atmosphere reaction vessel, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -25 °C. A solution of n-butyllithium (nBuLi) in hexanes is then added dropwise to generate lithium diisopropylamide (LDA) in situ. The choice of LDA is critical; as a strong, non-nucleophilic base, it efficiently deprotonates the pyridine ring without undergoing unwanted side reactions.

-

Lithiation: The reaction mixture is further cooled to -78 °C. A solution of 2,3-dichloropyridine in anhydrous THF is added slowly. The mixture is stirred at this temperature for approximately 3 hours to ensure complete formation of the 4-lithiated intermediate. The low temperature is essential to maintain the stability of the organolithium species.

-

Carboxylation: The reaction mixture containing the lithiated pyridine is poured onto an excess of crushed solid carbon dioxide. This serves as the electrophile to form the carboxylate salt. The mixture is allowed to slowly warm to room temperature and age for at least 18 hours.

-

Workup and Isolation: The reaction is quenched with water. The aqueous layer is washed with diethyl ether to remove any unreacted starting material and other non-polar impurities. The aqueous layer is then cooled to 0 °C and carefully acidified with concentrated hydrochloric acid.

-

Purification: The acidification protonates the carboxylate, causing the desired 2,3-dichloroisonicotinic acid to precipitate as a solid. The product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization if necessary. This entire process typically yields the product as a white to off-white solid.[3]

Self-Validating System: The identity and purity of the synthesized 2,3-dichloroisonicotinic acid are confirmed through standard analytical techniques. ¹H NMR spectroscopy should show two distinct doublets in the aromatic region, confirming the 2,3,4-substitution pattern.[3] Mass spectrometry will confirm the molecular weight, and melting point analysis should show a sharp range, indicative of high purity.

Caption: Synthetic workflow for 2,3-dichloroisonicotinic acid.

Part 3: Applications in Drug Development

The primary and most significant application of 2,3-dichloroisonicotinic acid is as a specialized intermediate in the synthesis of novel therapeutics. Its defined structure allows for precise incorporation into larger, more complex molecules.

Key Intermediate for mGluR2 Positive Allosteric Modulators (PAMs)

2,3-Dichloroisonicotinic acid is explicitly cited in patent literature as a key building block for the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives.[4][5] These compounds are designed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2).[4]

Significance of mGluR2 PAMs: The mGluR2 receptor is a critical target in neuroscience research, as its modulation has shown potential for treating neuropsychiatric and neurodegenerative diseases, including schizophrenia and anxiety.[6][7] mGluR2 PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This offers a more nuanced therapeutic approach compared to direct agonists, potentially leading to better safety and tolerability profiles.[8]

In the patented synthesis, 2,3-dichloroisonicotinic acid serves as the foundational pyridine core onto which the complex triazole ring system and other pharmacophoric elements are constructed. The chlorine atoms on the pyridine ring are not merely passive substituents; they influence the electronic properties of the ring and can serve as handles for further synthetic transformations if needed.

Caption: Role as an intermediate in mGluR2 PAM synthesis.

Part 4: Data Presentation

Table 1: Physicochemical Properties of 2,3-Dichloroisonicotinic Acid

| Property | Value | Source |

| CAS Number | 184416-84-0 | [4][9] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [9] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | White to off-white/yellow solid | |

| Melting Point | 187 °C | |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | 2,3-dichloropyridine-4-carboxylic acid | [1] |

Conclusion

2,3-Dichloroisonicotinic acid exemplifies a class of chemical reagents whose value lies not in its own biological activity, but in its role as a precisely crafted building block for high-value, complex molecules. While its history is not as well-documented as its isomers, its modern application in the synthesis of mGluR2 positive allosteric modulators places it firmly within the landscape of contemporary medicinal chemistry. The synthetic route described herein provides a reliable method for its preparation, enabling its use in the ongoing development of novel therapeutics for challenging neurological disorders. For drug development professionals, 2,3-dichloroisonicotinic acid represents a key intermediate for accessing a specific and important class of neuropharmacological agents.

References

- Czerwoniec, P., et al. Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids.Molecules 27.19 (2022): 6534.

- Conrath, U., et al. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco.Proceedings of the National Academy of Sciences 92.16 (1995): 7143-7147.

- Google Patents. 1,2,4-三唑并[4,3-a]吡啶衍生物及其作为MGLUR2受体的正变构调节剂的用途.

- Google Patents. United States Patent (12) Cid-Nifiez et al.

-

Novasyn Organics. 2,3-dichloroisonicotinic acid (cas 184416-84-0). Available at: [Link]

-

Capot Chemical. 184416-84-0 | 2,3-Dichloroisonicotinic acid. Available at: [Link]

- Benneyworth, M. A., et al. A selective positive allosteric modulator of metabotropic glutamate receptor subtype 2 blocks a hallucinogenic drug model of psychosis.Molecular pharmacology 72.2 (2007): 477-484.

- Sheffler, D. J., et al. Recent progress in the synthesis and characterization of group II metabotropic glutamate receptor allosteric modulators.ACS chemical neuroscience 2.8 (2011): 382-393.

- Krystal, J. H., et al. The role of glutamate in the pathophysiology and treatment of schizophrenia.

- Conn, P. J., et al. Allosteric modulators of mGlu receptors.Current opinion in pharmacology 4.1 (2004): 14-20.

- Google Patents. Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines.

- Galici, R., et al. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic-and anxiolytic-like effects in mice.Journal of Pharmacology and Experimental Therapeutics 318.1 (2006): 173-185.

- Lindsley, C. W., et al. The therapeutic potential of positive allosteric modulators of the mGluR2 in schizophrenia.Expert opinion on drug discovery 2.4 (2007): 483-496.

Sources

- 1. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in the synthesis and characterization of group II metabotropic glutamate receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2515593A - Production of pyridine-carboxylic acids - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2,3-Dichloroisonicotinic Acid in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,3-dichloroisonicotinic acid, a crucial parameter for its application in research and drug development. This document moves beyond a simple listing of data to explain the underlying chemical principles that govern its solubility, providing researchers with the predictive tools and experimental protocols necessary for its effective use.

Understanding the Molecular Profile of 2,3-Dichloroisonicotinic Acid

2,3-Dichloroisonicotinic acid (C₆H₃Cl₂NO₂) is a pyridine carboxylic acid derivative.[1][2][3] Its structure, featuring a pyridine ring, a carboxylic acid group, and two chlorine substituents, dictates its solubility behavior. The carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the chlorinated pyridine ring contributes to its aromatic character and moderate lipophilicity. The interplay of these features determines its interaction with various solvents.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

-

Chlorine Substituents (-Cl): These electron-withdrawing groups increase the acidity of the carboxylic acid and contribute to the molecule's overall lipophilicity.

Predicted Solubility Profile

Due to the limited availability of specific quantitative solubility data for 2,3-dichloroisonicotinic acid in the public domain, this guide presents a predicted solubility profile based on first principles of chemical interactions and data from structurally similar compounds, such as 2,6-dichloroisonicotinic acid.[4][5] It is imperative for researchers to experimentally verify these predictions.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the hydrophobic pyridine ring and chlorine atoms may limit high solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water. For a related compound, 2,6-dichloroisonicotinic acid, it is noted to be soluble in methanol and insoluble in water.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. The overall polarity of these solvents is compatible with the polar nature of the solute. |

| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity imparted by the carboxylic acid and the pyridine nitrogen makes it unlikely to dissolve in nonpolar solvents where only weak van der Waals forces would be at play. |

| Acidic/Basic Aqueous | 5% Aqueous HCl, 5% Aqueous NaOH, 5% Aqueous NaHCO₃ | Soluble in Bases | As a carboxylic acid, it is expected to be deprotonated in basic solutions (NaOH, NaHCO₃) to form a water-soluble salt.[6][7][8] It is not expected to be soluble in acidic solutions as the carboxylic acid would remain protonated. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system for determining the qualitative and semi-quantitative solubility of 2,3-dichloroisonicotinic acid.

Materials and Equipment

-

2,3-Dichloroisonicotinic acid

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, acetonitrile, hexane, toluene)

-

5% (w/v) Aqueous NaOH

-

5% (w/v) Aqueous NaHCO₃

-

5% (v/v) Aqueous HCl

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

pH paper or pH meter

Experimental Workflow

The following workflow provides a systematic approach to solubility determination.

Caption: Figure 1: Experimental Workflow for Solubility Determination

Step-by-Step Protocol

-

Initial Screening in Water:

-

Accurately weigh approximately 1-5 mg of 2,3-dichloroisonicotinic acid into a small test tube.

-

Add 0.5 mL of deionized water.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the sample for any undissolved solid. If the solid has completely disappeared, the compound is considered soluble in water.

-

If soluble in water, test the pH of the solution with pH paper or a calibrated pH meter. An acidic pH would be expected.[9]

-

-

Solubility in Aqueous Base:

-

If the compound is insoluble in water, add 0.5 mL of 5% aqueous NaOH to a fresh sample of the acid.

-

Vortex and observe. Dissolution indicates the formation of a sodium salt, confirming the acidic nature of the compound.[6][7]

-

Repeat the process with 5% aqueous NaHCO₃. Solubility in this weaker base is a strong indicator of a carboxylic acid.[6][7]

-

-

Solubility in Aqueous Acid:

-

If the compound is insoluble in water, add 0.5 mL of 5% aqueous HCl to a fresh sample.

-

Vortex and observe. As an acid itself, 2,3-dichloroisonicotinic acid is not expected to dissolve in an acidic solution.

-

-

Solubility in Organic Solvents:

-

For each selected organic solvent, repeat the initial screening step: add 0.5 mL of the solvent to a fresh 1-5 mg sample of the acid, vortex, and observe.

-

The Chemical Principles of Solubility: A Visual Guide

The solubility of 2,3-dichloroisonicotinic acid is governed by the principle of "like dissolves like." This can be visualized by considering the intermolecular forces between the solute and the solvent.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. novasynorganics.com [novasynorganics.com]

- 4. Cas 5398-44-7,2,6-Dichloroisonicotinic acid | lookchem [lookchem.com]

- 5. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Stability and proper storage conditions for 2,3-Dichloroisonicotinic acid

An In-Depth Technical Guide to the Stability and Proper Storage of 2,3-Dichloroisonicotinic Acid

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for 2,3-Dichloroisonicotinic acid (CAS No. 184416-84-0)[1][2][3]. By synthesizing data from safety datasheets and chemical principles, this document serves as an essential resource for maintaining the quality and reliability of this important laboratory chemical.

Chemical Stability Profile

2,3-Dichloroisonicotinic acid, also known as 2,3-Dichloropyridine-4-carboxylic acid, is a solid, crystalline compound with the molecular formula C₆H₃Cl₂NO₂[1][2]. Under recommended storage conditions, the product is stable[1]. However, its integrity can be compromised by several environmental factors, leading to degradation and impurity formation. Understanding these factors is critical for its effective use in research and development.

Factors Influencing Stability

-

Temperature: Elevated temperatures can promote thermal decomposition. While the compound is stable at room temperature for shipping and short-term storage, long-term stability is best maintained in a cool environment. High heat, sparks, or open flames must be avoided, as they can lead to hazardous decomposition[1].

-

Moisture: As with many carboxylic acids, exposure to humidity should be minimized. The compound should be stored in a dry, well-ventilated area within a tightly sealed container to prevent hydration and potential hydrolysis[1][4].

-

Incompatible Materials: Strong oxidizing agents are incompatible with 2,3-dichloroisonicotinic acid and can cause hazardous reactions[1]. Contact with such materials must be strictly avoided.

Hazardous Decomposition

In the event of a fire or exposure to extreme heat, 2,3-dichloroisonicotinic acid can undergo thermal decomposition. This process generates toxic and corrosive byproducts, including:

Potential Degradation Pathways

While specific degradation pathways for 2,3-dichloroisonicotinic acid are not extensively documented in readily available literature, insights can be drawn from similar chlorinated aromatic compounds. Potential degradation mechanisms in environmental or metabolic contexts could include:

-

Oxidative Pathways: In aerobic environments, oxidation of the pyridine ring or decarboxylation could occur[6].

-

Reductive Dechlorination: Under anaerobic conditions, the sequential removal of chlorine atoms is a common degradation pathway for chlorinated aromatic compounds[6]. Studies on dichloroaniline isomers, for example, show degradation via metabolites like dichloroaminophenols[7].

Understanding these potential pathways is crucial when designing long-term stability studies or investigating the compound's fate in biological systems.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential for user safety and for preserving the chemical's purity.

Summary of Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Source |

| Temperature | Store in a cool, dry place. Room temperature is acceptable for short-term storage. | To prevent thermal degradation.[1][8] |

| Atmosphere | Store in a well-ventilated area under a dry, inert atmosphere if possible. | To minimize contact with moisture and reactive atmospheric components.[1] |

| Container | Keep in a tightly closed, properly labeled container. | To prevent contamination and moisture ingress.[1][4] |

| Incompatibilities | Segregate from strong oxidizing agents. | To prevent hazardous chemical reactions.[1] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure to dust.[1][4] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. | To prevent skin and eye irritation.[1][4] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and practice good laboratory safety.[1][4] |

Methodology for Stability Assessment

To empirically determine the stability of a specific lot of 2,3-dichloroisonicotinic acid under defined conditions, a structured stability study is required. The following protocol outlines a robust methodology based on established analytical principles.

Objective

To evaluate the stability of 2,3-dichloroisonicotinic acid over time under controlled storage conditions (e.g., recommended, accelerated) by monitoring its purity and the formation of degradation products.

Experimental Workflow Diagram

Caption: Workflow for a comprehensive stability study of 2,3-dichloroisonicotinic acid.

Step-by-Step Protocol

-

Initial Characterization (Time = 0):

-

Upon receipt, characterize the initial batch of 2,3-dichloroisonicotinic acid.

-

Analysis: Perform High-Performance Liquid Chromatography (HPLC) to establish initial purity and impurity profile. A reverse-phase C18 column with a buffered mobile phase (e.g., ammonium acetate buffer and methanol) and UV detection is a suitable starting point, similar to methods for related compounds[9].

-

Record the physical appearance (e.g., color, form). This serves as the baseline for all future time points.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into multiple sealed, airtight containers (e.g., amber glass vials) to avoid repeated opening of the main stock.

-

Place sets of samples into controlled environmental chambers under various conditions:

-

Recommended: Cool, dry, and dark conditions (e.g., 2-8°C).

-

Accelerated: Elevated temperature and humidity (e.g., 40°C / 75% RH) to predict long-term stability more quickly.

-

Photostability: Exposure to a controlled light source to assess light sensitivity.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

Allow the sample to equilibrate to ambient temperature before opening to prevent condensation.

-

Visually inspect the sample for any changes in appearance.

-

Perform HPLC analysis on each sample using the same method established at Time = 0.

-

-

Data Analysis and Interpretation:

-

Compare the purity results from each time point to the initial (T=0) data.

-

Calculate the rate of degradation, if any, under each condition.

-

Identify and, if possible, quantify any new impurity peaks that appear in the chromatograms.

-

Based on the data, establish a recommended re-test date or shelf life for the compound under specified storage conditions.

-

Safety and Disposal

Handling 2,3-dichloroisonicotinic acid requires adherence to standard laboratory safety protocols due to its potential hazards.

-

Primary Hazards: The compound is harmful if swallowed, causes skin irritation, and leads to serious eye irritation[1]. It may also cause respiratory irritation if dust is inhaled[1].

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention[1][4][8].

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice[1][4].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention[1][8].

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[4]. Avoid release into the environment[1].

References

- 2,3-Dichloroisonicotinic acid Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/4H21-5-V3]

- 2,3-Dichloroisonicotinic acid Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h5815f75d]

- 2,6-Dichloroisonicotinic Acid SAFETY DATA SHEET. ATZ labs. [URL: https://www.phytotechlab.com/mwdownloads/download/link/id/350/]

- 2,6-Dichloroisonicotinic acid Material Safety Data Sheet. Cole-Parmer. [URL: https://www.coleparmer.com/sds/acros/A0284240.pdf]

- 3,5-Dichloroisonicotinic acid SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds_10123_1_ACROS%20ORGANICS_13958-93-5_20090811_US]

- 2,6-Dichloroisonicotinic acid Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0368_msds.pdf]

- D54702 SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/d54702]

- 2,6-Dichloronicotinic acid Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=5398-44-7]

- Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). ResearchGate. [URL: https://www.researchgate.net/figure/Dissolution-kinetics-of-the-2-6-dichloroisonicotinic-acid-A-and-isonicotinic-acid-B_fig1_359333917]

- 2,6-Dichloroisonicotinic Acid Product Page. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/D3345]

- Degradation of 4-Butyl-2,3-dichloroaniline: A Comparative Analysis of Potential Biotransformation Pathways and Products. Benchchem. [URL: https://www.benchchem.

- 2,3-Dichloroisonicotinic acid Product Page. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-3-dichloroisonicotinic-acid-184416-84-0]

- A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22492190/]

- Selected Methods of Analysis. Cengage. [URL: https://www.cengage.com/chemistry/discipline_content/analytical/shared/sc3/sc3_ch02.pdf]

- Cas 5398-44-7, 2,6-Dichloroisonicotinic acid. LookChem. [URL: https://www.lookchem.com/2-6-Dichloroisonicotinic-acid/]

- 2,5-Dichloroisonicotinic acid Product Page. Chem-Impex. [URL: https://www.chemimpex.com/products/2-5-dichloroisonicotinic-acid]

- 2,3-Dichloroisonicotinic acid Product Page. Amerigo Scientific. [URL: https://www.amerigoscientific.com/2-3-dichloroisonicotinic-acid-184416-84-0-457335.html]

- Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. ResearchGate. [URL: https://www.researchgate.

- Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10838562/]

- Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. MDPI. [URL: https://www.mdpi.com/2073-4441/14/19/3133]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. 2,3-Dichloroisonicotinic acid - Amerigo Scientific [amerigoscientific.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dichloroisonicotinic acid role in systemic acquired resistance (SAR)

An In-Depth Technical Guide to 2,3-Dichloroisonicotinic Acid and its Role in Systemic Acquired Resistance (SAR)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) represents a formidable induced defense mechanism in plants, providing broad-spectrum, long-lasting protection against a variety of pathogens. At the heart of dissecting this intricate signaling network lies the use of chemical inducers, among which 2,3-dichloroisonicotinic acid (INA) has proven to be a pivotal research tool. This guide provides a comprehensive technical overview of INA's mechanism of action, its critical role in elucidating the SAR pathway, and detailed methodologies for its application in a research context. We will explore the causality behind its function, its interaction with key regulatory proteins, and its utility in quantitative bioassays, offering field-proven insights for professionals in plant science and drug development.

Introduction: The Architecture of Systemic Acquired Resistance

Plants, though lacking a mobile adaptive immune system, possess a sophisticated innate immune network. A key component of this is SAR, a state of heightened defense in distal, uninfected tissues following an initial localized pathogen exposure.[1][2] The establishment of SAR is characterized by the systemic expression of a suite of pathogenesis-related (PR) genes, which collectively contribute to enhanced resistance against a broad range of viruses, bacteria, and fungi.[1][3]

The central signaling molecule orchestrating SAR is salicylic acid (SA).[1][4] Pathogen attack triggers a significant accumulation of SA, which initiates a downstream signaling cascade.[1] However, the study of this pathway was historically complicated by the pleiotropic effects of SA itself. The discovery of synthetic activators, like 2,3-dichloroisonicotinic acid, allowed researchers to bypass specific steps in the pathway, providing a clearer picture of the signaling architecture.[1][5][6] INA, while not a structural analog of SA, acts as a potent functional analog, inducing the full spectrum of SAR responses.[1][7] Its primary value lies in its ability to activate the SAR pathway downstream of SA accumulation, a feature that has been instrumental in positioning key components of the signaling cascade.[1]

Mechanism of Action: Unraveling the Function of INA

The scientific utility of INA is rooted in its specific point of intervention in the plant defense pathway. Its mechanism is best understood by its relationship with salicylic acid and the master regulator, Nonexpresser of PR Genes 1 (NPR1).

A Position Downstream of Salicylic Acid

The most critical insight into INA's function is that it does not induce the synthesis or accumulation of endogenous salicylic acid.[1] This was definitively demonstrated in experiments using transgenic plants (tobacco and Arabidopsis) expressing the bacterial nahG gene.[1][6] The nahG gene encodes a salicylate hydroxylase, an enzyme that degrades SA to catechol, rendering the plants incapable of accumulating SA and thus unable to mount a traditional SAR response.[1][8]

Crucially, when these nahG plants are treated with INA, they still exhibit robust PR gene expression and enhanced pathogen resistance.[1] This elegantly demonstrates that INA's site of action must be at or downstream of the point of SA accumulation in the signaling pathway.[1]

The Central Role of the NPR1 Regulator

The induction of SAR by both SA and INA is critically dependent on the regulatory protein NPR1.[3][9] In its resting state in the cytoplasm, NPR1 exists as an oligomer linked by disulfide bonds. Following SA-induced changes in the cellular redox state, NPR1 monomers are released and translocate to the nucleus.[3]

In the nucleus, NPR1 interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors.[10][11][12] This NPR1-TGA complex then binds to specific promoter elements (e.g., the as-1 element) of defense genes, such as PR-1, activating their transcription.[9][10] Mutants lacking a functional NPR1 gene (npr1 mutants) are unresponsive to both SA and INA treatment, failing to express PR genes or develop SAR.[3][9] This confirms that INA, like SA, requires NPR1 to execute its function.[3]

Catalase Inhibition and the Role of ROS

Further research has suggested a shared biochemical target for both SA and INA. Both molecules have been shown to bind to and inhibit the enzymatic activity of catalase in tobacco.[13] Catalase is a key enzyme responsible for detoxifying reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). By inhibiting catalase, INA and SA may lead to a controlled increase in intracellular H₂O₂, which can act as a secondary signaling molecule in the induction of defense responses, including PR gene expression.[13] This hypothesis is supported by findings that antioxidants can suppress INA-mediated PR gene activation.[13]

The following diagram illustrates the position of INA within the SAR signaling cascade.

Experimental Application and Protocols

The primary utility of INA is as a precise tool to induce SAR for experimental analysis. Its application allows for the study of downstream signaling events in a controlled, synchronous manner, independent of pathogen biology.

Quantitative Analysis of INA-Induced Resistance

A key application is to quantify the level of protection conferred by INA treatment. This is typically achieved through pathogen bioassays. A common model involves treating plants with INA and, after a set period to allow for SAR establishment, challenging them with a virulent pathogen. The reduction in disease symptoms or pathogen growth is then measured.

Table 1: Efficacy of INA in Inducing Resistance to Tobacco Mosaic Virus (TMV) in Tobacco (Nicotiana tabacum cv. Xanthi.nc)

| Treatment Group | Inoculation Site | Mean Lesion Size (mm) ± SE | Percent Reduction in Lesion Size |

| Water Control | Injected Leaves | 3.77 ± 0.57 | - |

| INA Treatment | Injected Leaves | 0.86 ± 0.37 | 77% |

| Water Control | Systemic Leaves | 3.76 ± 0.31 | - |

| INA Treatment | Systemic Leaves | 1.62 ± 0.87 | 57% |

| Data synthesized from experiments described in Vernooij et al., 1995.[1] Plants were treated by injection with water or INA. After 7 days, both injected (local) and untreated upper (systemic) leaves were challenged with TMV. Lesion sizes were measured 7 days post-challenge. |

Step-by-Step Protocol: SAR Induction and Pathogen Bioassay in Arabidopsis

This protocol provides a generalized workflow for assessing INA-induced SAR against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pto DC3000) in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0), 4-5 weeks old.

-

2,3-dichloroisonicotinic acid (INA) stock solution (e.g., 100 mM in DMSO).

-

Pto DC3000 bacterial culture.

-

10 mM MgCl₂ (sterile).

-

1 mL needleless syringes.

-

Leaf punch (cork borer).

-

Standard microbiology supplies (plates, incubator, etc.).

Workflow:

-

INA Treatment (Day 0):

-

Prepare the INA working solution. A typical final concentration is 0.1 to 1 mM. Dilute the stock solution in sterile water. Include a mock treatment group using the same concentration of DMSO diluted in water.

-

Using a needleless syringe, gently infiltrate the underside of 3-4 lower leaves per plant with either the INA or mock solution. Mark the treated leaves.

-

Return plants to a controlled growth chamber environment. SAR typically establishes within 48-72 hours.

-

-

Pathogen Challenge (Day 2-3):

-

Grow an overnight culture of Pto DC3000.

-

Resuspend the bacteria in sterile 10 mM MgCl₂ to a final optical density (OD₆₀₀) of 0.001 (approx. 5 x 10⁵ colony-forming units (cfu)/mL).[14]

-

Infiltrate 2-3 upper, systemic (non-INA-treated) leaves per plant with the bacterial suspension.

-

-

Quantify Bacterial Growth (Day 5-6):

-

At 3 days post-infection (dpi), collect leaf discs of a known area from the challenged leaves using a sterile leaf punch.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate onto appropriate selective media (e.g., King's B with rifampicin).

-

Incubate plates for 2 days, then count the colonies to determine the cfu per unit of leaf area (e.g., cfu/cm²).

-

Compare bacterial titers between mock-treated and INA-treated plants. A significant reduction in bacterial growth in the INA group indicates successful SAR induction.

-

The following diagram outlines this experimental workflow.

Molecular Analysis: Monitoring PR Gene Expression

To validate SAR induction at the molecular level, quantitative real-time PCR (qRT-PCR) is used to measure the transcript abundance of key defense genes.

-

Experimental Setup: Treat plants with INA or a mock solution as described above.

-

Tissue Harvest: At various time points post-treatment (e.g., 0, 24, 48, 72 hours), harvest the systemic leaves.

-

RNA Extraction & cDNA Synthesis: Extract total RNA from the leaf tissue and synthesize cDNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for SAR marker genes (e.g., PR-1, PR-2, BGL2) and a constitutively expressed reference gene (e.g., UBQ5 or Actin) for normalization.[15]

-

Analysis: A significant upregulation of PR gene transcripts in INA-treated samples relative to mock-treated controls confirms the activation of the SAR signaling pathway.[1][16]

Comparative Insights: INA vs. Other SAR Inducers

Understanding INA's properties is enhanced by comparing it to other chemical inducers, most notably Acibenzolar-S-methyl (ASM or BTH).

-

Acibenzolar-S-methyl (ASM/BTH): Like INA, ASM is a synthetic functional analog of SA that acts downstream of SA accumulation and is dependent on NPR1.[5][6][17] It has been commercialized as a plant activator for crop protection. Both INA and ASM induce a similar spectrum of resistance and gene expression, making them valuable and often interchangeable tools for SAR research.[6][8]

-

β-aminobutyric acid (BABA): In contrast to INA and ASM, BABA is a non-protein amino acid that is believed to act upstream of SA, priming the plant for a faster and stronger defense response, which includes enhanced SA production upon pathogen attack.[5]

The choice of inducer depends on the experimental question. For dissecting the signaling cascade specifically downstream of SA synthesis, INA and ASM are the preferred tools.

Conclusion and Future Directions

2,3-dichloroisonicotinic acid has been more than a mere chemical activator; it has been a molecular key that has unlocked fundamental aspects of the SAR signaling pathway. Its ability to function independently of salicylic acid accumulation provided the definitive evidence needed to order the signaling cascade, cementing the position of SA upstream of the NPR1-dependent transcriptional reprogramming that defines plant systemic immunity. For researchers, INA remains a reliable and precise tool for inducing SAR in a controlled setting, enabling reproducible studies of gene expression, protein-protein interactions, and pathogen resistance. For drug development professionals, the success of functional SA analogs like INA and BTH validates the SAR pathway as a viable target for developing novel crop protection agents that harness a plant's own defenses. Future research may focus on identifying the direct cellular receptor(s) of INA and further elucidating the role of ROS and redox changes in the activation of NPR1.

References

-

The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. (n.d.). MDPI. [Link]

-

Vernooij, B., Friedrich, L., Ahl Goy, P., Staub, T., Kessmann, H., & Ryals, J. (1995). 2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid. Molecular Plant-Microbe Interactions, 8(2), 228–234. [Link]

-

Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143–7147. [Link]

-

Kushalappa, A. C., & Gunnaiah, R. (2013). Plant Innate Immune Response: Qualitative and Quantitative Resistance. Critical Reviews in Plant Sciences, 32(5), 325-347. [Link]

-

Gao, Q. M., Zhu, S., & Kachroo, P. (2015). Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition. International Journal of Molecular Sciences, 16(12), 28456–28469. [Link]

-

Li, B., Gao, Y., & Zhang, C. (2022). Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects. International Journal of Molecular Sciences, 23(24), 16104. [Link]

-

Chen, J., Mohan, R., Zhang, Y., Li, M., Chen, H., Palmer, I. A., ... & Dong, X. (2019). NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8. The Plant Cell, 31(11), 2813–2828. [Link]

-

Kushalappa, A. C., Yogendra, K. N., & Karre, S. (2016). Plant Innate Immune Response: Qualitative and Quantitative Resistance. Critical Reviews in Plant Sciences, 35(1), 38-55. [Link]

-

Després, C., DeLong, C., Glaze, S., Valin, E., & Fobert, P. R. (2000). The Arabidopsis NPR1/NIM1 protein enhances the DNA binding activity of a subgroup of the TGA family of bZIP transcription factors. The Plant Cell, 12(2), 279–290. [Link]

-

Pajerowska-Mukhtar, K. M., Emerine, D. K., & Mukhtar, M. S. (2013). The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. Frontiers in Immunology, 4, 33. [Link]

-

Fan, W., & Dong, X. (2002). In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis. The Plant Cell, 14(6), 1377–1389. [Link]

-

Kushalappa, A. C., et al. (2016). Plant Innate Immune Response: Qualitative and Quantitative Resistance. Critical Reviews in Plant Sciences. [Link]

-

Czerwoniec, P., et al. (2020). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Journal of the Science of Food and Agriculture. [Link]

-

O'Shea, C., et al. (2024). Genomic overview of INA-induced NPR1 targeting and transcriptional cascades in Arabidopsis. Nucleic Acids Research. [Link]

-

Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15, 13. [Link]

-

Induction of the pathogenesis-related genes by INA or infection in Arabidopsis npr1-1 mutant carrying GmNPR1 genes. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana. Frontiers in Plant Science, 11, 579986. [Link]

-

Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. (2020). ResearchGate. [Link]

-

Wang, C., et al. (2020). Two interacting transcriptional coactivators cooperatively control plant immune responses. Science Advances, 6(48), eabc4533. [Link]

-

Pokotylo, I., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International Journal of Molecular Sciences, 20(14), 3405. [Link]

-

Koinuma, H., et al. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. Viruses, 16(2), 253. [Link]

-

1 SAR induction in plants. BR: Basal resistance, SAR: Systemic acquired... (n.d.). ResearchGate. [Link]

-

Vernooij, B., Friedrich, L., et al. (1995). 2,6-Dichloroisonicotinic acid-induced resistance to pathogens without the accumulation of salicylic acid. Molecular Plant-Microbe Interactions. [Link]

-

Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). (n.d.). ResearchGate. [Link]

-

The effects of 2,6-dichloroisonicotinic acid (INA) on (A) plant fresh... (n.d.). ResearchGate. [Link]

-

2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. (2014). ResearchGate. [Link]

-

Shah, J., & Zeier, J. (2013). Signal regulators of systemic acquired resistance. Frontiers in Plant Science, 4, 482. [Link]

-

Ishii, H., et al. (2021). Control efficacy of the systemic acquired resistance (SAR) inducer acibenzolar-S-methyl against Venturia nashicola. Journal of General Plant Pathology. [Link]

-

Wang, D., et al. (2019). Extracellular pyridine nucleotides trigger plant systemic immunity through a lectin receptor kinase/BAK1 complex. Nature Communications, 10, 5677. [Link]

-

Mohnike, L., et al. (2021). N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels. Plant Physiology, 187(3), 1819–1834. [Link]

-

Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (n.d.). National Institutes of Health. [Link]

Sources

- 1. apsnet.org [apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway | MDPI [mdpi.com]

- 6. Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathway of 2,3-Dichloroisonicotinic Acid

Abstract